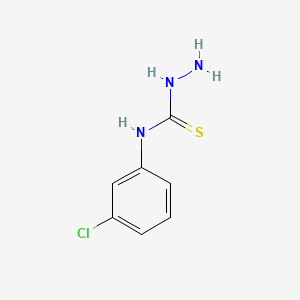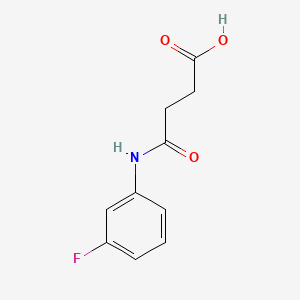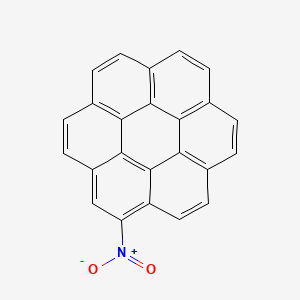
1-Nitrocoronene
Descripción general
Descripción
1-Nitrocoronene is a polycyclic aromatic hydrocarbon with the molecular formula C24H11NO2. It is a derivative of coronene, where one of the hydrogen atoms is replaced by a nitro group (-NO2).
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Nitrocoronene can be synthesized through the nitration of coronene. The nitration process typically involves the reaction of coronene with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction is carried out under controlled conditions to ensure the selective introduction of the nitro group at the desired position on the coronene molecule .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory nitration process. This would require careful control of reaction parameters, such as temperature, concentration of reagents, and reaction time, to achieve high yields and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
1-Nitrocoronene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions may involve reagents such as halogens (e.g., chlorine, bromine) or alkylating agents.
Major Products Formed
Reduction: The major product is 1-aminocoronene.
Substitution: The products depend on the substituent introduced, such as halogenated or alkylated derivatives of coronene.
Aplicaciones Científicas De Investigación
1-Nitrocoronene has several scientific research applications:
Environmental Science: It is used as a model compound to study the behavior and effects of nitro-polycyclic aromatic hydrocarbons in the environment.
Materials Chemistry: It is investigated for its potential use in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Photothermal Therapy: This compound can be used to prepare near-infrared light-triggered lysosome-targetable carbon dots for photothermal therapy of cancer.
Mecanismo De Acción
The mechanism of action of 1-nitrocoronene involves its interaction with molecular targets and pathways in biological systems. For example, in photothermal therapy, the compound absorbs near-infrared light and converts it into heat, which can selectively destroy cancer cells. The nitro group plays a crucial role in the photothermal conversion efficiency and targeting ability of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Nitrocoronene
- 3-Nitrocoronene
- 1-Nitropyrene
- 1-Nitronaphthalene
Comparison
1-Nitrocoronene is unique due to its specific substitution pattern on the coronene molecule, which influences its chemical reactivity and physical properties. Compared to other nitro-polycyclic aromatic hydrocarbons, this compound exhibits distinct photophysical properties, making it particularly suitable for applications in photothermal therapy and organic electronics .
Propiedades
IUPAC Name |
1-nitrocoronene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H11NO2/c26-25(27)18-11-16-8-7-14-4-2-12-1-3-13-5-6-15-9-10-17(18)24-22(15)20(13)19(12)21(14)23(16)24/h1-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIKASNJPHHKWQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C4=C1C=CC5=C4C6=C7C3=C(C=C2)C=CC7=C(C=C6C=C5)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50231049 | |
| Record name | 1-Nitrocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81316-84-9 | |
| Record name | 1-Nitrocoronene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81316-84-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Nitrocoronene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081316849 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Nitrocoronene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50231049 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


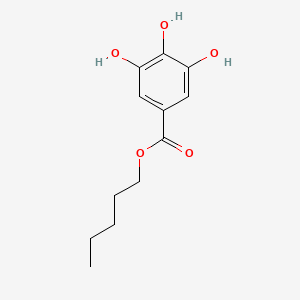
![2-[(4,4-Dimethyl-2,6-dioxocyclohexyl)-(3-pyridinyl)methyl]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B1204797.png)
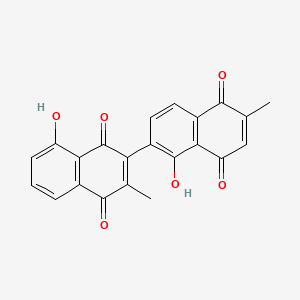
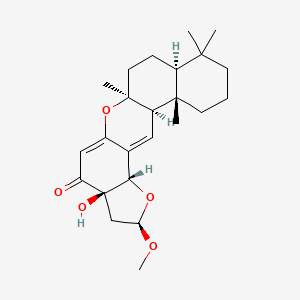
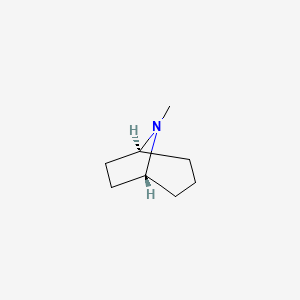
![3-[[[1-[1-(2-furanylmethyl)-5-tetrazolyl]-2-methylpropyl]-(2-oxolanylmethyl)amino]methyl]-8-methyl-1H-quinolin-2-one](/img/structure/B1204804.png)
![3-amino-N-cyclopentyl-6-thiophen-2-yl-2-thieno[2,3-b]pyridinecarboxamide](/img/structure/B1204805.png)
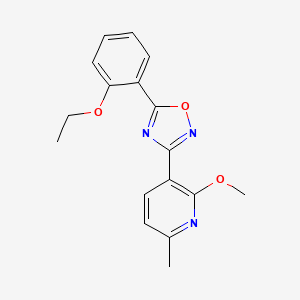
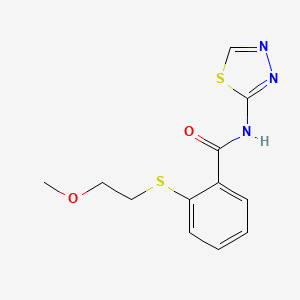
![3-chloro-4-[4-(4-fluorophenyl)sulfonyl-1-piperazinyl]-N,N-dimethylbenzenesulfonamide](/img/structure/B1204810.png)
![4-methoxy-2-[5-(4-methoxyphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B1204811.png)
![3-(3,4-Dimethoxyphenyl)imidazo[1,5-a]pyridine](/img/structure/B1204812.png)
